5-(氨甲基)-N,N-二丙基-2-吡啶甲胺

描述

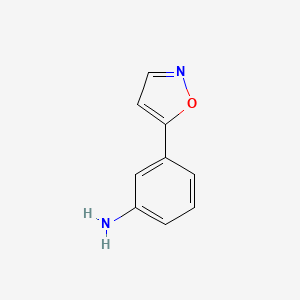

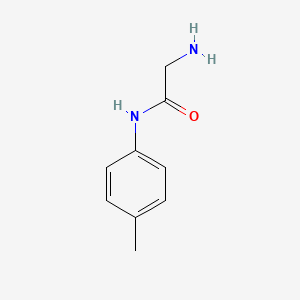

5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine is a chemical compound that is related to the 2-pyridinecarboxylic acid derivatives and 2-pyridylpyrroles. It is a part of a broader class of pyridine-based heterocycles, which are compounds containing a pyridine ring—a six-membered aromatic ring with one nitrogen atom. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyridine-based compounds can significantly influence their chemical properties and biological activities. For example, the crystal structures of salts derived from substituted (pyridin-2-yl)aminomethane-1,1-diphosphonic acids have been determined, revealing the importance of molecular geometry and solid-state organization in their stability and reactivity . These findings have implications for the coordination of metal ions in solution, which is crucial for understanding the behavior of these compounds in biological systems.

Chemical Reactions Analysis

The reactivity of pyridine-based compounds can be complex, with multiple pathways and intermediates involved. The regioselectivity observed in the synthesis of 2-pyridylpyrroles suggests that different pathways can lead to the final products, depending on the reaction conditions and the presence of additional aminomethylpyridine . This highlights the need for a detailed understanding of the chemical reactions of pyridine derivatives to optimize their synthesis and tailor their properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For instance, the antihypertensive activity of various substituted 5-amino-2-pyridinecarboxylic acids has been studied, and the optimization of structural parameters has led to the identification of potent compounds for further investigation . The study of the solution behavior and complex-formation abilities of these compounds with different metal ions also provides valuable insights into their physical and chemical properties .

科学研究应用

光动力疗法 (PDT) 应用

光动力疗法 (PDT) 涉及使用光激活的光敏剂靶向病变组织,例如癌细胞。研究探讨了 PDT 在皮肤病学中的疗效和安全性,特别是使用 5-氨基乙酰丙酸 (ALA) 等化合物治疗各种皮肤病,包括光化性角化病、基底细胞癌和痤疮。这些发现表明,氨甲基-吡啶胺的衍生物可以潜在地用作 PDT 应用中的光敏剂或合成光敏剂的中间体,因为它们的结构特征可能有利于细胞摄取和定位 (Lee & Baron,2011; Gold & Goldman,2004)。

有机合成中的催化

混合催化剂在合成复杂有机分子中的用途已被强调,特别是在开发吡喃嘧啶支架方面,吡喃嘧啶支架是医药和制药应用的前体。这些催化剂的多功能性,包括有机催化剂和金属催化剂,强调了氨甲基-吡啶胺衍生物在促进或成为合成途径(旨在开发新的药理活性分子)的靶点的潜力。该应用对于发现药物开发中的先导化合物至关重要 (Parmar、Vala 和 Patel,2023)。

在合成生物活性分子中的作用

对生物活性分子合成的研究,例如源自植物生物质的分子,如 5-羟甲基糠醛 (HMF) 及其衍生物,证明了氨甲基-吡啶胺等中间体在有机合成中的重要性。这些化合物作为创建各种生物活性衍生物的关键起点或中间体,在开发新材料、燃料、药物和农用化学品方面具有潜在应用。氨甲基-吡啶胺衍生物的结构适应性可以使它们成为此类合成应用的合适候选者 (Chernyshev、Kravchenko 和 Ananikov,2017)。

对核苷酸合成的贡献

核苷酸及其类似物的合成是具有治疗应用意义的研究的关键领域。合成路线的灵活性,如核苷酸化学合成中的进步所示,突出了氨甲基-吡啶胺衍生物作为中间体或反应物在创建具有所需生物活性的核苷酸类似物中的潜在作用。此类应用对于药物发现非常重要,特别是在靶向遗传疾病和癌症方面 (Roy、Depaix、Périgaud 和 Peyrottes,2016)。

作用机制

Target of Action

The primary target of 5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine is the enzyme nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme predominantly active in fat tissue . It plays a crucial role in the regulation of energy homeostasis in adipose tissue .

Mode of Action

5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine is a small, selective, membrane-permeable molecule that blocks the activity of NNMT . By inhibiting NNMT, this compound increases the levels of nicotinamide adenine dinucleotide (NAD+), a molecule involved in a wide array of cellular reactions .

Biochemical Pathways

The inhibition of NNMT by 5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine affects the metabolic cycles in the body . The increase in NAD+ levels enhances the body’s metabolic rate . .

Result of Action

The inhibition of NNMT and the subsequent increase in NAD+ levels result in an increase in the body’s metabolic rate . This can lead to weight loss . Moreover, 5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine demonstrates anti-inflammatory properties and shows promise in combating various cancer types .

安全和危害

未来方向

属性

IUPAC Name |

5-(aminomethyl)-N,N-dipropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-3-7-15(8-4-2)12-6-5-11(9-13)10-14-12/h5-6,10H,3-4,7-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBDIIWGVPYLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279719 | |

| Record name | 6-(Dipropylamino)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine | |

CAS RN |

926218-32-8 | |

| Record name | 6-(Dipropylamino)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926218-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dipropylamino)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)